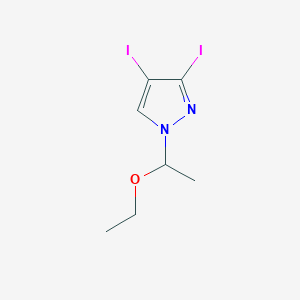

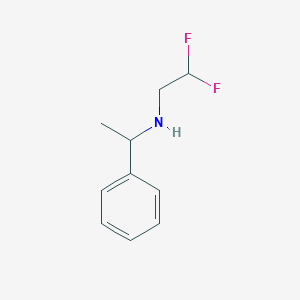

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Synthesis and Evaluation of Antimicrobial Agents : A study synthesized a series of compounds including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and evaluated their antimicrobial activity against several microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The compounds demonstrated potent antimicrobial activity, and notable structure-activity relationship (SAR) trends were observed (Halve, Dubey, & Bhadauria, 2007).

Immunomodulatory Applications

Immunosuppressive Activity of Propanamide Derivatives : N-aryl-3-(indol-3-yl)propanamides, including a compound with notable similarity to 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, were synthesized and their immunosuppressive activities evaluated. Notably, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity (DTH) assay, indicating promising immunosuppressive potential (Giraud et al., 2010).

Biomedical Engineering Applications

Smart Polymer with Switchable Properties : A novel cationic polymer was synthesized that can switch from cationic to zwitterionic form upon light irradiation. This property was harnessed for DNA condensation and release, as well as altering antibacterial activity, demonstrating its potential in biomedical applications (Sobolčiak et al., 2013).

Structural and Material Science

Crystal Structure Analysis : The crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide was determined, contributing to the understanding of molecular arrangements and interactions, crucial for designing materials with specific properties (Zukerman-Schpector et al., 2006).

Agricultural Chemistry

Nematicidal Activity of Derivatives : Derivatives of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones, including 3-chloro-substituted phenyl derivatives, were synthesized and exhibited significant nematicidal activity against the root-knot nematode Meloidogyne javanica. This indicates their potential use in controlling parasitic nematodes in agriculture (Kumari, Singh, & Walia, 2014).

Environmental Chemistry

Pollutant Degradation by Photoassisted Fenton Reaction : The photoassisted Fenton reaction was used for the rapid decomposition of metolachlor, a structural analog of this compound. This study provides insights into the potential application of advanced oxidation processes for the degradation of environmental contaminants (Pignatello & Sun, 1995).

Mecanismo De Acción

Target of Action

Amides, which this compound is a derivative of, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amides can act as both an acid and a base, which allows them to participate in a variety of chemical reactions . The presence of the nitro group might also influence its reactivity.

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been shown to affect various biochemical pathways .

Propiedades

IUPAC Name |

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-17-9-6-7(13(15)16)2-3-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQBHLMOVWSUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)